molecular formula C30H42O6 B12426947 4,27-Dimethyl withaferin A

4,27-Dimethyl withaferin A

Cat. No.: B12426947
M. Wt: 498.6 g/mol
InChI Key: MPAUUPAQELMJHR-NXRLXNGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,27-Dimethyl withaferin A involves the modification of the withanolide structure. One common method includes the regioselective Michael addition to the unsaturated carbonyl system of withaferin A. This process involves the use of azomethine ylides generated in situ from proline and isatins or acenaphthoquinone . The reaction is highly chemo-, regio-, and stereoselective, resulting in the formation of cis-fused products.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring the compound’s suitability for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 4,27-Dimethyl withaferin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives with modified biological activities, which are studied for their potential therapeutic applications .

Scientific Research Applications

4,27-Dimethyl withaferin A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,27-Dimethyl withaferin A involves multiple molecular targets and pathways:

Comparison with Similar Compounds

4,27-Dimethyl withaferin A is unique among withanolides due to its specific structural modifications, which enhance its biological activity. Similar compounds include:

Properties

Molecular Formula

C30H42O6

Molecular Weight

498.6 g/mol

IUPAC Name

(1S,2R,6S,7S,9R,11S,12S,15R,16S)-6-methoxy-15-[(1S)-1-[(2R)-5-(methoxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one

InChI

InChI=1S/C30H42O6/c1-16-13-23(35-27(32)19(16)15-33-5)17(2)20-7-8-21-18-14-26-30(36-26)25(34-6)10-9-24(31)29(30,4)22(18)11-12-28(20,21)3/h9-10,17-18,20-23,25-26H,7-8,11-15H2,1-6H3/t17-,18-,20+,21-,22-,23+,25-,26+,28+,29-,30+/m0/s1

InChI Key

MPAUUPAQELMJHR-NXRLXNGGSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC)C)O5)C)COC

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC)C)O5)C)COC

Origin of Product

United States

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